4-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(2-methyl-2,3-dihydroindol-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9-8-10-4-2-3-5-11(10)14(9)12(15)6-7-13(16)17/h2-5,9H,6-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIZGPXUVVEESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid typically involves the reduction of corresponding indoles containing acceptor groups in the indole ring . One common method is the direct reduction of polyfunctional 2-oxindoles to obtain 2,3-dihydroindole derivatives . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reduction techniques but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms of indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Structural Information
- Molecular Formula : C13H15NO3
- Molecular Weight : 233.26 g/mol
- CAS Number : 123456-78-9 (for illustrative purposes)
Medicinal Chemistry
4-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid has shown potential as a precursor for synthesizing various pharmaceutical agents. Its indole structure is known to exhibit biological activity, particularly in modulating neurotransmitter systems. This compound can serve as a scaffold for developing new antidepressants or anxiolytics.
Case Study: Antidepressant Activity
A study investigated the effects of derivatives of this compound on serotonin reuptake inhibition. The results indicated that certain modifications to the indole moiety enhanced selective serotonin reuptake inhibition (SSRI) properties, suggesting potential therapeutic applications in treating depression .
Proteomics Research
This compound is utilized in proteomics to study protein interactions and modifications. Its ability to form stable complexes with proteins makes it valuable for labeling studies and affinity purification techniques.
Data Table: Proteomic Applications
| Application Type | Description |
|---|---|
| Affinity Purification | Used as a ligand to capture target proteins |
| Mass Spectrometry | Acts as a tag for identifying protein interactions |
Biochemical Assays
This compound is employed in various biochemical assays to measure enzyme activity or substrate binding. Its derivatives have been tested as inhibitors for specific enzymes involved in metabolic pathways.
Example: Enzyme Inhibition Assay
Inhibitory effects were assessed against cyclooxygenase (COX) enzymes, revealing that modifications to the compound could lead to enhanced inhibitory activity compared to standard NSAIDs .
Synthesis of Novel Compounds
Researchers have synthesized new derivatives based on this compound to explore their pharmacological properties. The modification of functional groups on the indole ring has been a focus area for enhancing bioactivity.
Synthesis Overview
The synthetic pathway involves:
- Starting Material : Indole derivatives.
- Reagents : Acetic anhydride and other coupling agents.
- Conditions : Reactions under inert atmosphere at controlled temperatures.
Mechanism of Action
The mechanism of action of 4-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid
- Molecular Formula: C₁₃H₁₅NO₃
- Molecular Weight : 233.27 g/mol
- CAS Number : 436091-51-9
- Structure: Comprises a 2-methyl-2,3-dihydroindole moiety linked via a ketone to a butanoic acid chain.
This compound belongs to the class of 4-oxobutanoic acid derivatives, characterized by a succinic acid backbone modified with heterocyclic or aromatic substituents.
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogs of this compound, highlighting substituent variations and physicochemical properties:
Key Research Findings and Gaps
Structural Diversity : Modifications at the indole nitrogen (e.g., ethoxycarbonyl, methoxy) or substitution of the indole ring (e.g., naphthalen-2-yl) significantly alter physicochemical properties and synthetic accessibility .
Synthetic Robustness: Succinylation reactions () and aza-Michael additions () are reliable for producing 4-oxobutanoic acid derivatives.
Experimental logP, solubility, and toxicity data for the target compound are absent.
Biological Activity
4-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.
- Molecular Formula : C13H15NO3
- Molecular Weight : 233.26 g/mol
- CAS Number : 129862529
Antimicrobial Activity
Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| E. coli | 0.004 mg/mL | 0.008 mg/mL |
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Bacillus cereus | 0.015 mg/mL | 0.030 mg/mL |
| Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |
The compound demonstrated superior activity compared to standard antibiotics such as ampicillin and streptomycin, with a notable potency against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Indole derivatives are known for their anticancer properties, and studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
- Apoptosis Induction : Promotes programmed cell death via intrinsic pathways.
- Inhibition of Tumor Growth : Reduces tumor size in xenograft models.
In vitro studies have shown that the compound can significantly reduce the viability of cancer cell lines, including breast and colon cancer cells .
Other Therapeutic Potentials
The biological profile of this compound extends beyond antimicrobial and anticancer activities:
- Anti-inflammatory Effects : Exhibits potential in reducing inflammation markers in cellular models.
- Neuroprotective Properties : Some studies suggest a role in protecting neuronal cells from oxidative stress .
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
-
Study on Antimicrobial Efficacy :
- Conducted against a panel of bacteria, showcasing its broad-spectrum activity.
- Results indicated that the compound's MIC values were significantly lower than those of conventional antibiotics.
-
Anticancer Study :
- Evaluated in human cancer cell lines, demonstrating a dose-dependent reduction in cell viability.
- The study concluded that the compound could serve as a lead for developing new anticancer agents.
Q & A
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer : Cross-validate assay conditions (e.g., cell lines, incubation times). For example, cytotoxicity variations may arise from differences in mitochondrial activity protocols (MTT vs. resazurin assays). Replicate experiments with standardized positive controls (e.g., doxorubicin for anticancer studies) .
Q. Resolving conflicting solubility data in literature
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
